molecular formula C15H21N3O B584291 Primaquine-d3 Diphosphate CAS No. 1318852-20-8

Primaquine-d3 Diphosphate

Numéro de catalogue: B584291
Numéro CAS: 1318852-20-8
Poids moléculaire: 262.371
Clé InChI: INDBQLZJXZLFIT-BMSJAHLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial agent. Primaquine is an aminoquinoline compound that is primarily used to prevent the relapse of vivax malaria and ovale malaria. It is also used to prevent the transmission of falciparum malaria . The deuterated form, this compound, is labeled with deuterium, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Primaquine-d3 Diphosphate involves the incorporation of deuterium atoms into the Primaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Primaquine-d3 Diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques like mass spectrometry and chromatography .

Mécanisme D'action

Primaquine-d3 Diphosphate exerts its effects by interfering with the mitochondrial function of the malaria parasite. It disrupts the parasite’s energy production, leading to its death. The compound may also generate reactive oxygen species that damage the parasite’s cellular components . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the electron transport chain and DNA of the parasite .

Comparaison Avec Des Composés Similaires

Uniqueness: Primaquine-d3 Diphosphate is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. This property makes it valuable in research settings to track the drug’s metabolism and distribution more accurately compared to its non-deuterated counterparts .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Primaquine-d3 Diphosphate involves the conversion of primaquine to its d3-labeled derivative followed by the formation of the diphosphate salt.", "Starting Materials": ["Primaquine", "Deuterium oxide", "Sodium cyanoborohydride", "Phosphoric acid", "Sodium phosphate dibasic", "Sodium phosphate monobasic"], "Reaction": [ { "Step 1": "Primaquine is dissolved in deuterium oxide and treated with sodium cyanoborohydride to obtain Primaquine-d3." }, { "Step 2": "Primaquine-d3 is reacted with phosphoric acid to form the corresponding phosphate intermediate." }, { "Step 3": "The phosphate intermediate is then treated with a mixture of sodium phosphate dibasic and sodium phosphate monobasic to obtain the final product Primaquine-d3 Diphosphate." } ] }

Numéro CAS

1318852-20-8

Formule moléculaire

C15H21N3O

Poids moléculaire

262.371

Nom IUPAC

4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine

InChI

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3

Clé InChI

INDBQLZJXZLFIT-BMSJAHLVSA-N

SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Synonymes

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate;  8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate;  (+/-)-Primaquine-d3 Phosphate;  6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate;  NSC 27296-d3;  Neo-Quipenyl-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.